

Application Note: Lipidomic Analysis of Liver Tissue from EDP-305 Treated Mice

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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Introduction

EDP-305 is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical and clinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR by agonists like **EDP-305** has been demonstrated to reduce liver steatosis, inflammation, and fibrosis. Lipidomics, the comprehensive analysis of lipids in a biological system, is a powerful tool for understanding the therapeutic effects of drugs targeting metabolic diseases. This application note provides a detailed protocol for the lipidomic analysis of liver tissue from mice treated with **EDP-305**, along with representative data and pathway visualizations.

Data Presentation

The following tables summarize the quantitative lipidomic data obtained from the analysis of liver tissue from a control group of mice and a group treated with **EDP-305**. The data is presented as the mean concentration of various lipid classes and individual lipid species, highlighting the significant changes induced by **EDP-305** treatment.

Table 1: Changes in Major Lipid Classes in Liver Tissue Following **EDP-305** Treatment

Lipid Class	Control (nmol/mg tissue)	EDP-305 Treated (nmol/mg tissue)	% Change	p-value
Triacylglycerols (TAG)	150.2 ± 12.5	95.8 ± 8.1	-36.2%	<0.01
Diacylglycerols (DAG)	5.8 ± 0.6	4.1 ± 0.4	-29.3%	<0.05
Cholesterol Esters (CE)	8.2 ± 0.9	5.5 ± 0.7	-32.9%	<0.05
Free Fatty Acids (FFA)	3.1 ± 0.4	1.9 ± 0.3	-38.7%	<0.01
Phosphatidylcholines (PC)	25.6 ± 2.1	23.9 ± 1.9	-6.6%	>0.05
Phosphatidylethanolamines (PE)	18.9 ± 1.5	17.8 ± 1.4	-5.8%	>0.05
Ceramides (Cer)	1.2 ± 0.2	0.8 ± 0.1	-33.3%	<0.05

Table 2: Relative Abundance of Key Triacylglycerol (TAG) Species in Liver Tissue

TAG Species (Total Carbons:Double Bonds)	Control (Relative Abundance)	EDP-305 Treated (Relative Abundance)	Fold Change
TAG 50:1	1.00	0.65	-0.35
TAG 52:2	1.00	0.58	-0.42
TAG 52:1	1.00	0.61	-0.39
TAG 54:3	1.00	0.52	-0.48
TAG 54:2	1.00	0.55	-0.45

Experimental Protocols

Animal Treatment

A common experimental model involves male C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet to induce NASH. After a period of diet-induced disease development, mice are treated with **EDP-305** (e.g., 10 or 30 mg/kg) or a vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).

Liver Tissue Collection and Preparation

- At the end of the treatment period, mice are euthanized, and livers are immediately excised.
- A portion of the liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent lipidomic analysis.
- For analysis, a small piece of frozen liver tissue (approximately 20-50 mg) is weighed accurately.
- The tissue is homogenized in a suitable buffer (e.g., ice-cold phosphate-buffered saline) using a bead beater or a Dounce homogenizer.

Lipid Extraction (Folch Method)

- To the liver homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and lipid extraction.
- Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol or isopropanol) for LC-MS analysis.

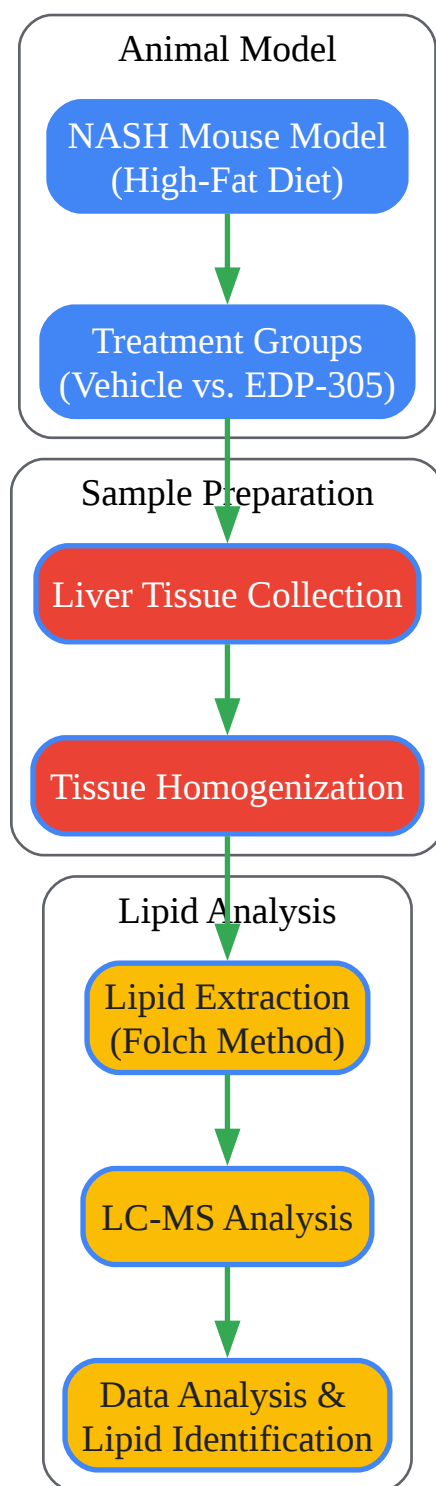
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- **Chromatography:** Perform lipid separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Mass Spectrometry:** Analyze the eluted lipids using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, in both positive and negative ionization modes to cover a broad range of lipid classes.
- **Data Acquisition:** Acquire data in a data-dependent or data-independent manner to obtain both precursor and fragment ion information for lipid identification.

Data Analysis

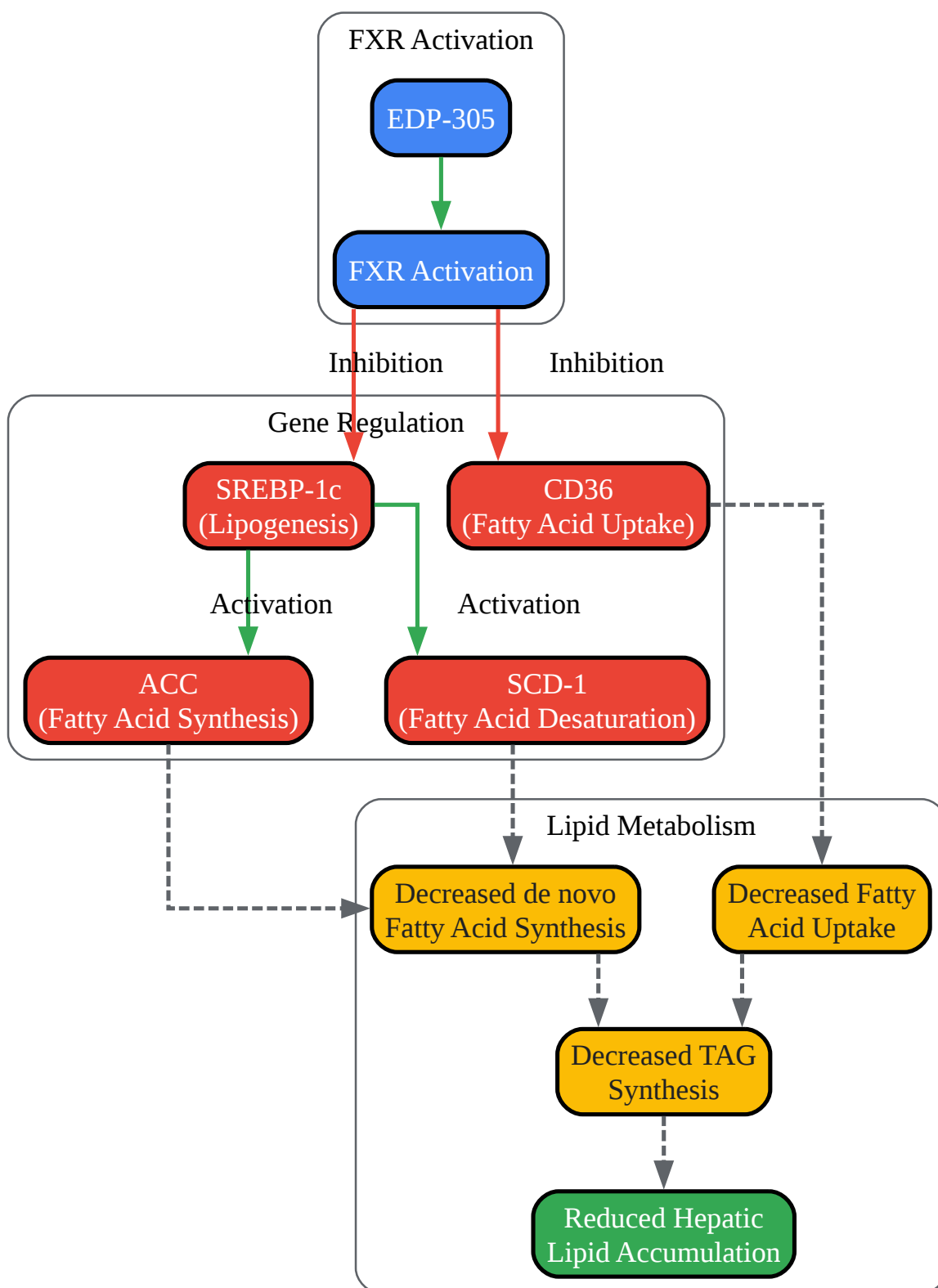
- Process the raw LC-MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, alignment, and identification of lipid species.
- Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the control and **EDP-305** treated groups.

Visualizations



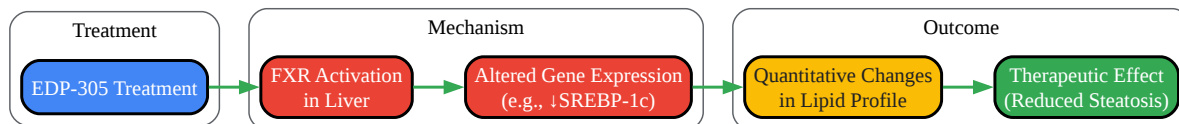
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Experimental workflow for lipidomics analysis.



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EDP-305 mechanism of action on lipid metabolism.



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Logical flow from treatment to therapeutic effect.

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